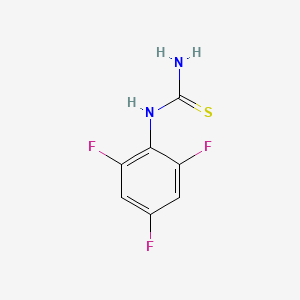

1-(2,4,6-Trifluorophenyl)-2-thiourea

Description

1-(2,4,6-Trifluorophenyl)-2-thiourea is a thiourea derivative featuring a symmetrically substituted 2,4,6-trifluorophenyl group attached to the thiourea moiety. Thiourea derivatives are widely studied for their applications in coordination chemistry, pharmaceuticals, and materials science due to their ability to act as ligands or intermediates .

Properties

IUPAC Name |

(2,4,6-trifluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPVNYDSJLSSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NC(=S)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300188 | |

| Record name | N-(2,4,6-Trifluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-23-3 | |

| Record name | N-(2,4,6-Trifluorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4,6-Trifluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2,4,6-Trifluoroaniline with Ammonium Thiocyanate

- Procedure: 2,4,6-Trifluoroaniline is reacted with ammonium thiocyanate in an appropriate solvent such as ethanol or acetonitrile.

- Conditions: The reaction is typically conducted at elevated temperatures to promote the formation of the thiourea linkage.

- Outcome: This method yields this compound efficiently, with reaction parameters optimized for purity and yield on both laboratory and industrial scales.

Reaction of 2,4,6-Trifluoroaniline with Aryl Isothiocyanates

- Procedure: An alternative and often more selective method involves the direct reaction of 2,4,6-trifluoroaniline with aryl isothiocyanates, such as 1,3,5-trifluoro-2-isothiocyanatobenzene.

- Solvent: Tetrahydrofuran (THF) is commonly used as the reaction medium.

- Conditions: The reaction is performed at room temperature, typically stirring for 18 hours.

- Purification: The crude product is purified by column chromatography using solvent systems like pentane/ethyl acetate (4:1).

- Yields: High yields (up to 98%) are reported with this method, and the product is obtained as a white solid with a melting point around 162–165 °C.

Chiral Bisthiourea Synthesis Involving 2,4,6-Trifluorophenyl Thiourea Moieties

- In advanced synthetic applications, this compound units are incorporated into chiral bisthioureas by reacting (1R,2R)-diaminocyclohexane with 2,4,6-trifluorophenyl isothiocyanates.

- These reactions proceed smoothly in THF at room temperature with subsequent chromatographic purification.

- Such bisthioureas have been used as templates or catalysts in enantioselective photocycloaddition reactions, highlighting the synthetic versatility of the compound.

Comparative Data on Preparation Conditions and Yields

Research Findings and Optimization Notes

- Solvent Choice: THF is preferred for reactions involving isothiocyanates due to good solubility and mild reaction conditions.

- Temperature Control: Room temperature conditions are sufficient for isothiocyanate reactions, while ammonium thiocyanate reactions require heating.

- Purification: Column chromatography is the standard method for purification, enabling isolation of the product with high purity.

- Yield Optimization: Using a slight excess of isothiocyanate (about 2.1 equivalents) ensures complete conversion of the amine.

- Scalability: Industrial methods focus on optimizing yield, purity, and environmental impact, possibly employing continuous flow reactors for efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trifluorophenyl)-2-thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Organic Synthesis

1-(2,4,6-Trifluorophenyl)-2-thiourea serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating various chemical reactions due to its unique structural properties .

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Research indicates that thiourea derivatives exhibit significant antimicrobial effects against various pathogens. For example, it has been shown to inhibit the growth of fungi such as Penicillium expansum and Fusarium oxysporum .

- Anticancer Activity : this compound has demonstrated cytotoxic effects on several cancer cell lines. Notably:

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. This suggests potential applications in treating inflammatory diseases .

Anticancer Efficacy

A study evaluated the anticancer properties of various thiourea derivatives against human cancer cell lines. The findings indicated that compounds similar to this compound effectively inhibited cell proliferation and induced apoptosis in cancer cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Pancreatic | 3 - 14 |

| Prostate | 10 - 20 |

| Breast | 5 - 15 |

Fungal Inhibition

In another study focusing on antifungal activity, the compound exhibited selective inhibition against Phomopsis obscurans and P. viticola, demonstrating its potential as an agricultural fungicide .

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trifluorophenyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiourea group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(2,4,6-Trifluorophenyl)-2-thiourea with its analogs:

*Calculated molecular weight based on substituent stoichiometry.

Key Observations:

- Substituent Effects on Melting Points : The 2,4,6-trichlorophenyl analog exhibits a high melting point (206–211°C), likely due to strong intermolecular halogen bonding and molecular symmetry . Fluorinated analogs (e.g., 2-fluorophenyl) may have lower melting points due to reduced steric bulk and weaker intermolecular interactions compared to chlorine .

- Molecular Weight and Polarity : Fluorine substitution increases polarity compared to the parent phenylthiourea but reduces molecular weight relative to chlorinated analogs. This may enhance solubility in polar solvents .

Electronic and Reactivity Differences

- Electron-Withdrawing Effects : The 2,4,6-trifluorophenyl group is strongly electron-withdrawing, which could stabilize the thiourea moiety and influence its coordination behavior with metal ions. In contrast, the trichlorophenyl group provides even greater electron withdrawal but with increased steric hindrance .

Biological Activity

1-(2,4,6-Trifluorophenyl)-2-thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a thiourea moiety. The trifluoromethyl group enhances the compound's lipophilicity and stability, which can influence its biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it can inhibit histone lysine demethylase KDM5A, affecting gene expression and cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways such as the PI3K pathway, which is crucial for cell proliferation and metabolism.

- Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity. In studies comparing its efficacy against common bacterial strains such as E. faecalis and P. aeruginosa, it showed MIC values ranging from 40 to 50 µg/mL. The inhibition zone diameters were substantial, indicating potent antibacterial effects .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines with IC50 values ranging from 7 to 20 µM. Notably, derivatives of thiourea have shown efficacy against pancreatic and breast cancer cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Pancreatic | 3 - 14 |

| Prostate | 10 - 20 |

| Breast | 5 - 15 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL .

Case Studies

- In Vivo Studies : A study investigated the anti-inflammatory effects of a related thiourea derivative in mice models of nociception and inflammation. The results indicated that the compound exhibited minimal ulcerogenic effects while effectively managing pain and inflammation .

- Pharmacokinetic Profile : Research into the pharmacokinetics of trifluoromethyl-containing compounds suggests that their absorption and distribution are influenced by their lipophilicity and molecular size, impacting their therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4,6-Trifluorophenyl)-2-thiourea, and what factors influence reaction efficiency?

- Methodology : The compound can be synthesized via nucleophilic addition of ammonia (or a primary amine) to 2,4,6-trifluorophenyl isothiocyanate. Reaction efficiency depends on solvent polarity (e.g., THF or DMF), temperature (optimized at 0–25°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

- Key Variables : Excess amine can reduce byproducts like disubstituted thioureas. Monitoring reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures reproducibility.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H NMR (DMSO-d6) shows signals for aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling) and thiourea NH groups (δ 9.5–10.5 ppm). F NMR confirms trifluorophenyl substitution (δ -110 to -120 ppm) .

- IR : Strong absorption bands at ~3200 cm (N-H stretch) and ~1250 cm (C=S stretch) validate the thiourea moiety.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Safety Protocols :

- Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from oxidizers (e.g., peroxides) due to potential sulfur-based reactivity .

Advanced Research Questions

Q. How does the electronic structure of the trifluorophenyl group influence the compound’s reactivity in coordination chemistry?

- Mechanistic Insight : The electron-withdrawing trifluorophenyl group enhances the thiourea’s acidity (lower pKa of NH protons), improving its ability to coordinate with transition metals (e.g., Pd, Cu) in catalytic cycles. DFT calculations (B3LYP/6-31G*) reveal partial charge distribution on sulfur (-0.45 e) and nitrogen (-0.32 e), favoring metal-ligand interactions .

- Experimental Design : Conduct UV-Vis titration with metal salts (e.g., CuCl₂) in acetonitrile to determine binding constants via Job’s plot analysis.

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Data Reconciliation :

- Systematic solubility testing (e.g., saturation shake-flask method) in polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents at 25°C.

- Use Hansen solubility parameters (δD, δP, δH) to correlate solvent compatibility. Contradictions may arise from polymorphic forms; XRD analysis identifies crystalline vs. amorphous phases .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology :

- Perform molecular docking (AutoDock Vina) to simulate interactions with enzyme active sites (e.g., urease inhibitors).

- MD simulations (GROMACS) assess stability of metal-thiourea complexes in aqueous/organic interfaces. Validate with experimental kinetics (e.g., turnover frequency measurements) .

Research Application Focus

Q. What role does this thiourea derivative play in synthesizing heterocyclic compounds?

- Application : Serves as a precursor for thiazole or imidazole derivatives via cyclocondensation with α-halo ketones (e.g., phenacyl bromide). Optimize yields (70–85%) by adjusting microwave-assisted reaction times (5–10 min at 100°C) .

Q. How can researchers optimize its use as a ligand in asymmetric catalysis?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.